molecular formula C7H11NO3 B1595085 N-Acryloyl-2-methylalanine CAS No. 29513-50-6

N-Acryloyl-2-methylalanine

Cat. No.: B1595085
CAS No.: 29513-50-6
M. Wt: 157.17 g/mol
InChI Key: FPBFWDHYZMVTJD-UHFFFAOYSA-N
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Description

N-Acryloyl-2-methylalanine is an organic compound with the molecular formula C7H11NO3. It is a derivative of alanine, where the amino group is substituted with an acryloyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to undergo polymerization reactions.

Mechanism of Action

Mode of Action

The mode of action of ACG involves its interaction with its targets, leading to various changes. For instance, in the context of hemostasis, ACG can be used to create robust hemostatic sponges. The compound is incorporated into a viscous liquid along with a thickening agent, carboxymethyl cellulose (CMC), and an initiator. This mixture is then swirled to produce bubbles. Upon heating, rapid polymerization is induced, which also aids in bubble expansion, resulting in the formation of a porous hydrogel .

Biochemical Pathways

The biochemical pathways affected by ACG are largely dependent on its specific application. In the case of the hemostatic sponge, the ACG-based sponge can absorb liquid and promote coagulation, thereby affecting the coagulation pathway . .

Result of Action

The result of ACG’s action can vary depending on its application. In the case of the hemostatic sponge, the ACG-based sponge can significantly reduce bleeding time and blood loss due to its high blood absorption capacity and effective concentration of coagulation factors .

Action Environment

The action, efficacy, and stability of ACG can be influenced by various environmental factors. For instance, the formation of the ACG-based sponge involves a heat-induced rapid polymerization process, indicating that temperature is a crucial factor in this context . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acryloyl-2-methylalanine can be synthesized through the reaction of 2-aminoisobutyric acid with acryloyl chloride. The process involves the following steps :

    Reactants: 2-aminoisobutyric acid (47.44 g, 0.46 mmol) and hydroquinone (0.5 g) are added to a solution of sodium hydroxide (36.8 g, 0.92 mmol) in water (200 mL).

    Reaction Conditions: The solution is maintained at 0°C under nitrogen for 1 hour.

    Addition of Acryloyl Chloride: Acryloyl chloride (41.63 g, 0.46 mmol) is added dropwise to the solution.

    Completion: The reaction mixture is stirred until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound typically involve continuous flow processes to ensure efficient and scalable synthesis. These methods often use acryloyl chloride and suitable amines under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acryloyl-2-methylalanine undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polyacrylamides, which are useful in various applications.

    Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or UV light.

    Substitution: Typically involves nucleophiles such as amines or thiols.

Major Products

    Polyacrylamides: Formed through polymerization.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-Acryloyl-2-methylalanine has a wide range of applications in scientific research, including :

    Polymer Chemistry: Used as a monomer in the synthesis of various polymers.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical applications.

    Industry: Employed in the production of coatings, adhesives, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acrylamido-2-methylpropanoic acid
  • 2-Methyl-2-(prop-2-enamido)propanoic acid

Uniqueness

N-Acryloyl-2-methylalanine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form polymers with unique properties. Its ability to undergo polymerization and substitution reactions makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-2-(prop-2-enoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-5(9)8-7(2,3)6(10)11/h4H,1H2,2-3H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBFWDHYZMVTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314794
Record name N-Acryloyl-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29513-50-6
Record name NSC288647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acryloyl-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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